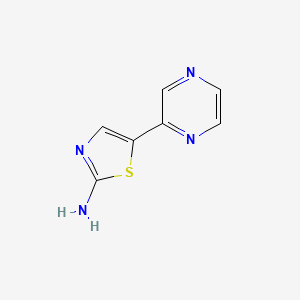

5-(Pyrazin-2-yl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, has been achieved via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Scientific Research Applications

Antimicrobial and Anticancer Applications

Several studies have synthesized and evaluated derivatives of thiazole clubbed with pyrazole for their antimicrobial and anticancer activities. For instance, N-[{(substituted-phenylthiazol-2-yl)-3-aryl-1H-pyrazol-4-yl}methylene]-5-substituted-thiazol-2-amine analogs were synthesized and scrutinized for in vitro anti-infective and cytotoxic activities, demonstrating significant apoptosis in tested cells and commendable antibacterial activity (Bansal et al., 2020). Moreover, derivatives of 3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine showcased antimicrobial and antioxidant activities, indicating potential as cathepsin D inhibitors for anticancer activity (Rizk et al., 2020).

Synthesis of Complex Molecules

Thiazol-2-yl amine has been identified as a valuable moiety for synthesizing selective JAK2 inhibitors, showing its utility in creating potent and selective compounds for therapeutic applications (Ioannidis et al., 2010). Additionally, novel series of derivatives have been synthesized for exploring antimicrobial activities and potential in cancer therapy, showcasing the versatility of thiazole and pyrazole-based compounds in drug development (Sharma et al., 2022).

Molecular Docking and Structural Analysis

Structural characterization and molecular docking studies have provided insights into the binding interactions and potential mechanisms of action for these compounds, aiding in the rational design of molecules with enhanced biological activities. For example, difunctional pyrazole derivatives have been explored as key compounds for multidentate pyrazolate ligands, enabling the assembly of bimetallic complexes (Röder et al., 2001).

Antitumor and Antiangiogenic Effects

Compounds like novel thioxothiazolidin-4-one derivatives have demonstrated significant antitumor and antiangiogenic effects in vivo, highlighting the therapeutic potential of thiazole-pyrazole derivatives in cancer treatment (Chandrappa et al., 2010).

Future Directions

While specific future directions for “5-(Pyrazin-2-yl)-1,3-thiazol-2-amine” are not available, research into pyrrolopyrazine derivatives continues to be an active area of study . These compounds have shown a wide range of biological activities, making them an attractive scaffold for drug discovery research .

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It is known that the compound interacts with its targets, leading to changes that result in its biological activities .

Biochemical Pathways

Based on the biological activities of similar compounds, it can be inferred that the compound may affect multiple pathways, leading to downstream effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular levels .

Action Environment

It is known that environmental factors can influence the action of similar compounds .

properties

IUPAC Name |

5-pyrazin-2-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c8-7-11-4-6(12-7)5-3-9-1-2-10-5/h1-4H,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBVOFWRSKHMGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=CN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2712495.png)

![ethyl 2-(2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2712497.png)

![4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2712499.png)

![7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2712504.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2712512.png)

![4-{[4-(Tert-butyl)benzyl]oxy}chromane](/img/structure/B2712515.png)

![N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2712518.png)